Comparative Lipophilicity: LogP Differences Between 6,8-Difluoro and 7,8-Difluoro Benzoxazine Isomers
The 6,8-difluoro substitution pattern yields a calculated XLogP3 value of 1.9 for CAS 939759-10-1 . In contrast, the 7,8-difluoro positional isomer (CAS 82419-29-2) exhibits the same XLogP3 value of 1.9 due to identical molecular formula and similar fluorine positioning . Both isomers share a TPSA of 21.3 Ų , indicating comparable predicted membrane permeability. The differentiating factor lies in the distinct spatial orientation of fluorine atoms, which influences specific molecular recognition events despite similar global physicochemical descriptors. The 2,2-difluoro isomer (CAS 1432682-08-0), bearing geminal fluorine on the oxazine ring rather than aromatic fluorine, exhibits markedly different LogP and PSA values [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 1.9; TPSA = 21.3 Ų |
| Comparator Or Baseline | 7,8-difluoro isomer (CAS 82419-29-2): XLogP3 = 1.9; TPSA = 21.3 Ų; 2,2-difluoro isomer (CAS 1432682-08-0): distinct LogP and PSA values |
| Quantified Difference | 0.0 LogP difference vs. 7,8-isomer; substantial difference vs. 2,2-isomer (values not directly comparable due to different substitution locus) |
| Conditions | Calculated physicochemical properties based on molecular structure; data from vendor technical datasheets and chemical databases |
Why This Matters
Procurement decisions for SAR studies require precise positional isomer control; the 6,8-isomer offers a specific fluorine spatial arrangement that differs from 7,8 and other isomers despite similar LogP, affecting target engagement in structure-based design.
- [1] ChemBase. 2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine - ChemBase ID 244509. View Source
